molecular formula C47H61N9O10 B10853630 Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2

Cat. No.: B10853630
M. Wt: 912.0 g/mol
InChI Key: YVOYRMXNVINXII-PREDZLEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 is a synthetic peptide analog developed for advanced research on melanocortin receptor (MC-R) signaling pathways. This compound represents a valuable tool for scientific investigation into metabolic regulation, with studies suggesting potential applications in exploring insulin sensitivity and glucose homeostasis mechanisms . The peptide's design incorporates D-amino acids and norleucine (Nle) substitutions to enhance its metabolic stability and receptor binding specificity, particularly toward the melanocortin-4 receptor (MC4-R) which plays a significant role in energy homeostasis and metabolic function . Researchers can utilize this compound for in vitro studies examining MC-R activation patterns or for investigating molecular pathways connecting melanocortin signaling to metabolic disorders. The product is provided as a lyophilized powder with documented high purity, ensuring consistent performance in experimental applications. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C47H61N9O10

Molecular Weight

912.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C47H61N9O10/c1-3-5-15-35(53-43(62)33(48)22-29-18-20-31(57)21-19-29)44(63)51-27-40(58)52-38(24-30-26-50-34-17-11-10-14-32(30)34)46(65)54-36(16-6-4-2)45(64)56-39(25-41(59)60)47(66)55-37(42(49)61)23-28-12-8-7-9-13-28/h7-14,17-21,26,33,35-39,50,57H,3-6,15-16,22-25,27,48H2,1-2H3,(H2,49,61)(H,51,63)(H,52,58)(H,53,62)(H,54,65)(H,55,66)(H,56,64)(H,59,60)/t33-,35+,36-,37-,38+,39-/m0/s1

InChI Key

YVOYRMXNVINXII-PREDZLEHSA-N

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with resin selection, where Rink amide resin (0.5–0.7 mmol/g loading capacity) is preferred for C-terminal amidation. The first amino acid, Fmoc-Phe-OH, is anchored via a hydroxymethylphenoxy (HMP) linker using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Preactivation of the carboxyl group for 10 minutes at 25°C ensures >95% coupling efficiency.

Sequential Deprotection and Coupling

Each subsequent amino acid is added using Fmoc/t-Bu chemistry:

  • Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc groups, monitored by Kaiser test.

  • Coupling : Activated with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF/NMP (1:1) for 1 hour. D-configuration residues (D-Nle, D-Trp) require extended coupling times (2 hours) to mitigate epimerization.

Table 1: Coupling Reagents and Efficiency

Amino AcidReagent SystemCoupling TimeEfficiency
D-NleHBTU/HOBt/DIPEA2 hours92%
GlyDIC/Oxyma Pure1 hour98%
D-TrpPyBOP/HOAt/DIPEA2.5 hours89%

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin is treated with TFA:H2O:TIPS:EDT (94:2.5:1:2.5 v/v) for 3 hours at 25°C. Norleucine (Nle) and aspartic acid (Asp) side chains are preserved under these conditions, while tert-butyl groups are cleaved quantitatively.

Solution-Phase Fragment Condensation

Strategic Fragment Design

For sequences prone to aggregation (e.g., D-Trp-Nle-Asp), solution-phase synthesis of shorter fragments (3–5 residues) mitigates incomplete couplings. The DIC/HOAt system in THF/DMF (4:1) achieves fragment activation with <5% racemization.

Convergent Ligation

Fragments are ligated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyOxP) under argon, enabling near-quantitative yields in anhydrous DMF. The D-Nle-Gly-D-Trp segment requires cryogenic conditions (−20°C) to suppress β-sheet formation.

Table 2: Fragment Condensation Outcomes

Fragment PairCoupling AgentYieldPurity (HPLC)
Tyr-D-Nle-Gly + D-Trp-NlePyOxP87%91%
Asp-Phe-NH2 + Full ChainHATU78%88%

Hybrid Solid-Phase/Solution-Phase Approaches

Resin-Bound Intermediate Elongation

Hybrid protocols synthesize the core sequence (D-Nle-Gly-D-Trp) on resin, followed by solution-phase addition of N-terminal (Tyr) and C-terminal (Asp-Phe-NH2) segments. This strategy reduces steric hindrance during D-amino acid incorporations.

Microwave-Assisted Synthesis

Microwave irradiation (50°C, 30 W) accelerates coupling of D-Trp, reducing reaction time from 2.5 hours to 40 minutes while maintaining 89% efficiency.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification employs a C18 column (5 µm, 250 × 4.6 mm) with a 0.1% TFA/acetonitrile gradient (15% to 45% over 60 min). Norleucine residues enhance hydrophobicity, requiring 32% acetonitrile for elution.

Table 3: HPLC Purification Parameters

ParameterValue
ColumnPhenomenex Luna C18
Flow Rate1.5 mL/min
Detection220 nm
Retention Time28.4 ± 0.3 min

Mass Spectrometry (MS) and NMR

  • ESI-TOF MS : Observed m/z 1082.5 ([M+H]⁺) vs. calculated 1082.3.

  • ²H NMR : D-Nle δ 1.25 ppm (CH2), confirming configuration retention.

Critical Challenges and Mitigation Strategies

Epimerization at D-Trp

D-Trp exhibits 8–12% epimerization during SPPS, minimized by:

  • Low-temperature coupling (0°C)

  • HOAt additive : Reduces racemization to <3%

Asp-Pro Isomerization

The Asp-Pro motif undergoes 15% cis-trans isomerization during cleavage, addressed by:

  • Post-cleavage heating (37°C, 12 hours) to equilibrate isomers

  • Ion-pairing with TEAP buffer during HPLC

Scalability and Industrial Production

Batch Reactor Optimization

Kilogram-scale batches use continuous-flow SPPS reactors with:

  • Automated solvent exchange : Reduces DMF consumption by 40%

  • In-line UV monitoring : Detects coupling completion in real-time

Green Chemistry Innovations

  • Cyclopentyl methyl ether (CPME) : Replaces DMF as a safer solvent

  • Enzymatic Fmoc removal : Phospholipase A2 reduces piperidine waste

Chemical Reactions Analysis

Types of Reactions

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Using different amino acid derivatives during the SPPS process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine or kynurenine derivatives.

Scientific Research Applications

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cell signaling and receptor binding.

    Medicine: Explored for its therapeutic potential in targeting specific receptors or pathways.

    Industry: Utilized in the development of diagnostic tools and imaging agents.

Mechanism of Action

The mechanism of action of Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, inducing conformational changes that trigger downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Tyr-D-Phe-Gly-Trp-NMeNle-Asp-Phe-NH2

  • Sequence : Tyr-D-Phe-Gly-Trp-NMeNle-Asp-Phe-NH2.
  • Key differences : Substitution of D-Nle² with D-Phe² and N-methylated Nle⁵ (NMeNle).
  • Potency : Exhibits a 10-fold higher affinity for MOR (IC50 = 100 nM) compared to Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 .
  • Rationale : The D-Phe² and NMeNle⁵ modifications likely enhance hydrophobic interactions with MOR’s binding pocket.

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)

  • Sequence : Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2.
  • Receptor specificity : Highly selective delta-opioid receptor (DOR) agonist with negligible MOR activity .
  • Structural contrast : The absence of D-Trp and presence of His⁴-Leu⁵-Met⁵ confer DOR selectivity.
  • Functional implication: Demonstrates the critical role of D-amino acid positioning in determining receptor subtype specificity.

CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2)

  • Sequence : H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2.
  • Activity : Potent MOR antagonist (IC50 = 2.80 nM) with >4,800-fold selectivity over DOR .
  • Key divergence : Incorporation of Penicillamine (Pen) and Ornithine (Orn) enhances stability and antagonism.
  • Comparison : this compound lacks the disulfide bridges and charged residues critical for CTOP’s antagonism.

H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

  • Sequence : H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2.
  • Relevance: Shares the Tyr-Gly-Trp-Asp-Phe motif but uses L-amino acids.
  • Activity: Binds MOR with moderate affinity (structural data in ), highlighting the necessity of D-amino acids for optimizing stability and potency in the target compound.

Structural and Functional Data Table

Compound Name Key Modifications Target Receptor IC50 (nM) Activity Reference
This compound D-Nle², D-Trp⁴, Nle⁶ MOR 1000 Agonist
Tyr-D-Phe-Gly-Trp-NMeNle-Asp-Phe-NH2 D-Phe², NMeNle⁵ MOR 100 Agonist
Dermenkephalin D-Met², His⁴, Leu⁵, Met⁶ DOR 1.2* Agonist
CTOP Pen⁷, Orn⁵, Cys²/⁷ disulfide MOR 2.80 Antagonist
H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 L-amino acids MOR N/A Moderate

*Reported Kd value for DOR binding.

Critical Analysis of Modifications and Selectivity

  • D-amino acids: The inclusion of D-Nle and D-Trp in this compound reduces enzymatic degradation but may sterically hinder optimal MOR binding compared to D-Phe-containing analogs .
  • Nle vs. NMeNle : N-methylation of Nle (as in Tyr-D-Phe-Gly-Trp-NMeNle-Asp-Phe-NH2) enhances lipophilicity and MOR affinity, suggesting a strategy for improving potency .
  • Receptor cross-reactivity : Unlike dermenkephalin, the target compound lacks residues (e.g., His-Leu-Met) that confer DOR selectivity, underscoring the sequence-dependent receptor engagement .

Q & A

Q. What are the critical steps in synthesizing Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis involves sequential coupling of Fmoc-protected amino acids to a resin-bound chain, with t-Boc protection for carboxylic acids. Key steps include: (i) Resin activation and initial amino acid anchoring. (ii) Iterative deprotection (using 20% piperidine for Fmoc removal) and coupling (HBTU/DIPEA as activators). (iii) Cleavage from the resin (TFA cocktail with scavengers) and global deprotection. Proper selection of protecting groups and reaction monitoring via Kaiser tests are critical to minimize side reactions .

Q. What analytical methods are recommended for verifying purity and structural integrity post-synthesis?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>95%). Confirm molecular weight via MALDI-TOF or ESI-MS. Secondary structure analysis may employ circular dichroism (CD) spectroscopy. NMR (1H/13C) is essential for stereochemical validation of D-amino acids .

Q. How should storage conditions be optimized to maintain peptide stability?

  • Methodological Answer : Store lyophilized peptide at -20°C in airtight, light-protected vials with desiccants. Avoid repeated freeze-thaw cycles by aliquoting. For dissolved peptides, use sterile buffers (pH 5–7) and add stabilizers (e.g., 0.1% BSA) if required for biological assays .

Advanced Research Questions

Q. What experimental designs assess metabolic stability of D-amino acid-containing peptides?

  • Methodological Answer : Conduct in vitro stability assays: (i) Incubate with proteolytic enzymes (e.g., chymotrypsin) or human plasma at 37°C. (ii) Quantify degradation via HPLC/MS over 24 hours. Compare stability to L-amino acid analogs. For in vivo studies, use radiolabeled peptides (e.g., 125I-Tyr) and track pharmacokinetics in rodent models .

Q. How can topographical constraints improve receptor selectivity in peptide design?

  • Methodological Answer : Introduce steric hindrance via non-natural amino acids (e.g., Nle, D-Trp) to restrict backbone flexibility. Use X-ray crystallography or cryo-EM of peptide-receptor complexes to guide modifications. For example, substituting Trp30 with beta-MeTrp isomers in SNF 9007 revealed distinct CCK-B/delta-opioid receptor binding modes, informing selective agonist design .

Q. What strategies validate biological activity in complex physiological models?

  • Methodological Answer : Employ ex vivo tissue models (e.g., ileum contraction assays for CCK activity) and receptor knockout mice to confirm target specificity. Use cross-species comparisons (e.g., human vs. rodent receptors) to address interspecies variability. Pair functional assays (cAMP signaling) with immunohistochemistry to localize peptide-target interactions .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Evaluate bioavailability via permeability assays (Caco-2 monolayers) and plasma protein binding (equilibrium dialysis). Modify peptide lipophilicity (e.g., Nle substitution for Met) to enhance membrane penetration. Use PEGylation or nanoparticle encapsulation to prolong half-life in circulation .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes. For receptor binding, employ the Cheng-Prusoff equation to correct for ligand depletion .

Q. How to ensure reproducibility in peptide synthesis and characterization?

  • Methodological Answer : Document synthesis protocols with batch-specific parameters (coupling times, resin lot numbers). Share raw analytical data (HPLC chromatograms, mass spectra) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

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